molecular formula C20H18N8O2S B2940280 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide CAS No. 2034355-08-1

3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide

Cat. No.: B2940280
CAS No.: 2034355-08-1
M. Wt: 434.48
InChI Key: JNZWKOHVSFQPHH-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Preparation of 1H-1,3-benzodiazole: This can be synthesized from o-phenylenediamine and formic acid under reflux conditions.

    Synthesis of 1,2,4-oxadiazole: This involves the cyclization of acyl hydrazides with nitrile oxides.

    Formation of 1,2,3-triazole: This is typically achieved through the Huisgen cycloaddition reaction between azides and alkynes.

    Coupling Reactions: The final step involves the coupling of these heterocyclic units through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzodiazole and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of thiophene.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution Reagents: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution.

Major Products

    Oxidation Products: Sulfoxides and sulfones from thiophene oxidation.

    Reduction Products: Amines from nitro group reduction.

    Substitution Products: Halogenated derivatives of benzodiazole and triazole.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Material Science: Used in the synthesis of polymers and advanced materials due to its heterocyclic structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Fluorescent Probes: Can be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as an anticancer or antimicrobial agent.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.

Industry

    Sensors: Utilized in the development of chemical sensors due to its ability to interact with various analytes.

    Electronics: Employed in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The heterocyclic rings provide multiple points of interaction, allowing the compound to fit into the active sites of enzymes or receptors, thereby inhibiting or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Similar in structure but lacks the triazole and oxadiazole rings.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a triazole ring but differs in other heterocyclic components.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but lacks the benzodiazole and oxadiazole rings.

Uniqueness

The uniqueness of 3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2S/c29-18(5-8-27-13-22-15-3-1-2-4-17(15)27)21-7-9-28-11-16(24-26-28)20-23-19(25-30-20)14-6-10-31-12-14/h1-4,6,10-13H,5,7-9H2,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZWKOHVSFQPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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